molecular formula C26H25NO8 B15189320 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one CAS No. 103952-78-9

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B15189320
CAS No.: 103952-78-9
M. Wt: 479.5 g/mol
InChI Key: SJYUPNPAPQSYOT-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling Reactions: The final step involves coupling the benzoxazinone core with the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound with fewer oxygen atoms.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4-dimethoxyphenyl group.

    2,3-Dihydro-2-(3,4-dimethoxyphenyl)-4H-1,3-benzoxazin-4-one: Lacks the 3,4,5-trimethoxybenzoyl group.

    3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: Lacks both the 2,3-dihydro and 3,4-dimethoxyphenyl groups.

Uniqueness

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzoyl groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

103952-78-9

Molecular Formula

C26H25NO8

Molecular Weight

479.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C26H25NO8/c1-30-19-11-10-15(12-20(19)31-2)26-27(25(29)17-8-6-7-9-18(17)35-26)24(28)16-13-21(32-3)23(34-5)22(14-16)33-4/h6-14,26H,1-5H3

InChI Key

SJYUPNPAPQSYOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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